![molecular formula C22H38O4Sr B1149566 BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] CAS No. 199445-30-2](/img/no-structure.png)

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] is a useful research compound. Its molecular formula is C22H38O4Sr and its molecular weight is 454.16. The purity is usually 95%.

BenchChem offers high-quality BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Chemical Vapor Deposition Processes

- Sr(TMHD)2 is utilized in the production of thin films through chemical vapor deposition processes. For instance, it has been employed in the growth of high-quality ZnO films, showcasing its effectiveness in creating stoichiometric and clean decompositions (Saraf et al., 2007). Additionally, it is used in the development of electroluminescent devices, demonstrating its versatility in electronic applications (Barth et al., 2000).

2. Synthesis and Structural Characterization of Complexes

- Sr(TMHD)2 is instrumental in synthesizing various strontium complexes. These complexes, such as [Sr(tmhd)2(iPrOH)4], play a significant role in understanding the coordination chemistry of strontium and are valuable in exploring new materials (Davies et al., 2001).

3. Role in Ferroelectric Material Synthesis

- In the field of ferroelectric materials, Sr(TMHD)2 is a crucial precursor. Its application in the formation of strontium bismuth tantalate (SBT) thin films impacts the development of materials with significant ferroelectric properties. This research is essential for advancing memory storage technologies (Lee, 2001).

4. Development of New Heteroleptic Metal Complexes

- The synthesis of novel heteroleptic strontium complexes using Sr(TMHD)2 demonstrates its importance in the exploration of new chemical compounds. These developments contribute to a broader understanding of coordination chemistry and potential applications in various industrial processes (George et al., 2014).

5. Thin Film Electroluminescent Display Applications

- Sr(TMHD)2 is a key component in the fabrication of thin film electroluminescent displays, providing insights into the mechanisms of film growth and dopant incorporation. This research is vital for the advancement of display technologies (Lau et al., 1998).

6. Catalyst in Chemical Reactions

- Sr(TMHD)2 serves as a catalyst in various chemical reactions, exemplifying its role in synthetic chemistry and material science. This aspect is essential for developing efficient and sustainable chemical processes (Saito et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds, such as 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd), are known to act as bidentate ligands, forming stable complexes with various metal ions . These complexes can interact with a variety of biological targets, depending on the specific metal ion involved.

Mode of Action

Sr(TMHD)2 likely interacts with its targets through the formation of stable complexes. TMHD is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . The exact mode of action of Sr(TMHD)2 would depend on the specific biological target and the nature of the formed complex.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sr(TMHD)2. For instance, specific solvents could be beneficial to the formation of mononuclear species by suppressing precursor aggregation leading to increased nuclearity . This is strongly preferred for enhancing the transport and vaporization of the compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] can be achieved through a reaction between strontium acetate and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a solvent and a reducing agent.", "Starting Materials": [ "Strontium acetate", "2,2,6,6-tetramethyl-3,5-heptanedione", "Solvent (e.g. benzene, toluene)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve strontium acetate in the solvent", "Add 2,2,6,6-tetramethyl-3,5-heptanedione to the solution", "Add the reducing agent to the solution", "Heat the mixture at a temperature of 60-80°C for several hours", "Allow the mixture to cool to room temperature", "Filter the precipitate and wash it with a suitable solvent", "Dry the product under vacuum to obtain BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2]" ] } | |

Numéro CAS |

199445-30-2 |

Formule moléculaire |

C22H38O4Sr |

Poids moléculaire |

454.16 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

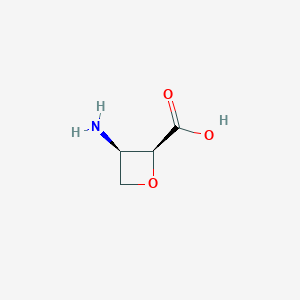

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

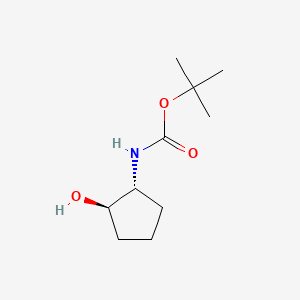

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)

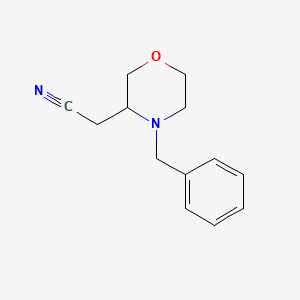

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)

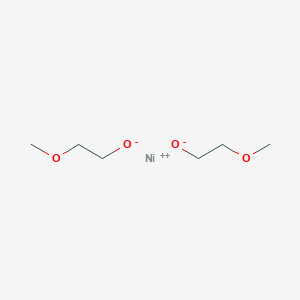

![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)